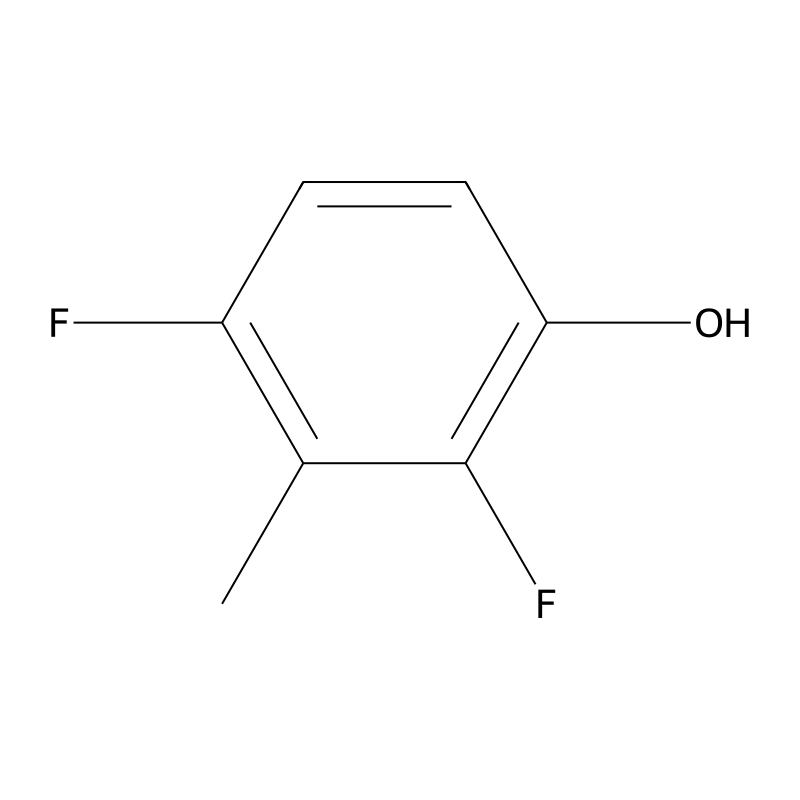

2,4-Difluoro-3-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Difluoro-3-methylphenol is an organic compound with the molecular formula CHFO. It features two fluorine atoms located at the 2 and 4 positions of a methyl-substituted phenolic ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances its chemical stability and alters its biological activity compared to non-fluorinated analogs, making it a subject of interest in synthetic organic chemistry and medicinal research.

The chemical reactivity of 2,4-difluoro-3-methylphenol is influenced by the electron-withdrawing nature of the fluorine substituents. Key reactions include:

- Electrophilic Aromatic Substitution: The difluoromethyl group can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

- Fluorination Reactions: The compound can undergo various fluorination processes, which may involve the introduction of additional fluorine atoms or the modification of existing ones.

2,4-Difluoro-3-methylphenol exhibits significant biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with various biological targets, potentially leading to:

- Antimicrobial Properties: Research indicates that compounds with similar structures can inhibit bacterial growth and may be effective against certain pathogens.

- Pharmacological Potential: Preliminary studies suggest that derivatives of this compound could possess anti-inflammatory or analgesic properties.

Several methods have been developed for synthesizing 2,4-difluoro-3-methylphenol:

- Direct Fluorination: This method involves the reaction of 3-methylphenol with fluorinating agents such as sulfur tetrafluoride or N,N-diethylaminosulfur trifluoride.

- Difluoromethylation: Utilizing difluoromethylation reagents allows for the introduction of the difluoromethyl group into aromatic systems via radical or electrophilic mechanisms.

- Functional Group Interconversion: Starting from related compounds such as 3-methylphenol or other halogenated phenols, selective reactions can yield 2,4-difluoro-3-methylphenol through halogen exchange or dehalogenation processes.

The unique properties of 2,4-difluoro-3-methylphenol make it suitable for various applications:

- Agrochemicals: It serves as an intermediate in the synthesis of herbicides and fungicides due to its herbicidal properties.

- Pharmaceuticals: Its potential as a bioactive compound opens avenues for drug development targeting specific diseases.

- Material Science: The compound's stability under various conditions makes it useful in developing high-performance materials.

Studies on the interactions of 2,4-difluoro-3-methylphenol with biological systems have provided insights into its mechanism of action. Research has focused on:

- Binding Affinity: Investigations into how this compound binds to specific enzymes or receptors may reveal its pharmacological potential.

- Toxicological Assessments: Evaluating its safety profile is crucial for understanding any potential adverse effects associated with its use in agricultural or pharmaceutical applications.

Several compounds share structural similarities with 2,4-difluoro-3-methylphenol. Below is a comparison highlighting their uniqueness:

The presence of two fluorine atoms in specific positions on the aromatic ring contributes to the distinct chemical behavior and biological activity of 2,4-difluoro-3-methylphenol compared to these similar compounds. Its unique combination of properties makes it a valuable candidate for further research and application development in both agricultural and pharmaceutical contexts.